molecular formula C18H18N4O2 B5698563 4-(2-oxopyrrolidin-1-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]benzamide

4-(2-oxopyrrolidin-1-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]benzamide

Cat. No.: B5698563
M. Wt: 322.4 g/mol
InChI Key: CQQMVUHYGREDHS-DEDYPNTBSA-N
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Description

4-(2-oxopyrrolidin-1-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyrrolidinone ring, a pyridine ring, and a benzamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-oxopyrrolidin-1-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]benzamide typically involves multi-step organic reactions. One common method includes the condensation of 2-pyrrolidone with an appropriate benzoyl chloride derivative under basic conditions to form the pyrrolidinone ring. This intermediate is then reacted with a pyridine derivative in the presence of a suitable catalyst to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

4-(2-oxopyrrolidin-1-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring or the benzamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyridine or benzamide derivatives.

Scientific Research Applications

4-(2-oxopyrrolidin-1-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(2-oxopyrrolidin-1-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(2-oxopyrrolidin-1-yl)benzonitrile
  • 4-(2-oxopyrrolidin-1-yl)butanenitrile

Uniqueness

4-(2-oxopyrrolidin-1-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]benzamide is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

4-(2-oxopyrrolidin-1-yl)-N-[(E)-1-pyridin-4-ylethylideneamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O2/c1-13(14-8-10-19-11-9-14)20-21-18(24)15-4-6-16(7-5-15)22-12-2-3-17(22)23/h4-11H,2-3,12H2,1H3,(H,21,24)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQQMVUHYGREDHS-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)C1=CC=C(C=C1)N2CCCC2=O)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)C1=CC=C(C=C1)N2CCCC2=O)/C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

45.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804106
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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